molecular formula C12H11N3O4 B1414916 5-methyl-N-(2-methyl-4-nitrophenyl)-1,2-oxazole-4-carboxamide CAS No. 1050884-58-6

5-methyl-N-(2-methyl-4-nitrophenyl)-1,2-oxazole-4-carboxamide

Cat. No.: B1414916
CAS No.: 1050884-58-6
M. Wt: 261.23 g/mol
InChI Key: LQTBHXULKJCGFT-UHFFFAOYSA-N
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Description

5-methyl-N-(2-methyl-4-nitrophenyl)-1,2-oxazole-4-carboxamide is a useful research compound. Its molecular formula is C12H11N3O4 and its molecular weight is 261.23 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis Methods and Structural Features

  • The compound's synthesis involves specific methods like reduction and nucleophilic substitution reactions, as seen in the synthesis of similar compounds with distinct structural features important for c-Met inhibitors. These include '5 atoms regulation' and a long chain with hydrogen, nitrogen, and oxygen atoms (Chu, Rao, Zheng, & Xu, 2021).
  • Efficient synthesis of related oxazole compounds, which may involve copper-catalyzed intramolecular cyclization of functionalized enamides, indicates potential routes for synthesizing the target compound (Vijay Kumar, Saraiah, Misra, & Ila, 2012).

Potential Biological Activities

  • Novel arylisoxazole-chromenone carboxamides, with structural similarities to the target compound, have been synthesized and evaluated for their inhibitory activity against enzymes like cholinesterase, important in Alzheimer's disease research (Saeedi et al., 2020).
  • Similarly structured N-substituted oxazoles have been studied for their antidiabetic properties, indicating potential research applications of the target compound in the medical field (Lalpara, Vachhani, Hadiyal, Goswami, & Dubal, 2021).

Chemical Transformations and Derivatives

  • The compound's chemistry can involve alkylation and conversion into derivatives like 5-methyltetrahydrofuran-2-ones, as demonstrated in similar compounds (Kochikyan, Arutyunyan, Arutyunyan, & Avetisyan, 2008).
  • Synthesis of pyrrolidine derivatives from similar compounds suggests possible avenues for developing new chemical entities with potential biological activities (Balandis et al., 2019).

Antiviral and Antimicrobial Potentials

  • Urea and thiourea derivatives of piperazine, doped with compounds structurally similar to the target molecule, have shown significant antiviral and antimicrobial activities (Reddy et al., 2013).

Chemical Rearrangements and Interactions

  • Studies on the rearrangement of similar compounds, like 2-(N-Methyl-N-nitroamino)-4-phenylthiazole, could provide insights into the chemical behavior of the target compound under various conditions (Spaleniak, Daszkiewicz, & Kyzioł, 2007).

Fluorescence and Sensing Applications

  • The target compound's derivatives, like 5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carboxylic acid, have been used in fluorescence sensing, indicating potential applications in detecting other chemical compounds (Yan et al., 2017).

Properties

IUPAC Name

5-methyl-N-(2-methyl-4-nitrophenyl)-1,2-oxazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O4/c1-7-5-9(15(17)18)3-4-11(7)14-12(16)10-6-13-19-8(10)2/h3-6H,1-2H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQTBHXULKJCGFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C2=C(ON=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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